An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Bromo-4-octylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-octylbenzene is a versatile synthetic intermediate that holds significant importance in the fields of materials science and pharmaceutical development. Its unique molecular architecture, featuring a brominated aromatic ring and a long alkyl chain, provides a valuable scaffold for the construction of complex molecular targets. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The octyl group, on the other hand, imparts lipophilicity and can influence the self-assembly and liquid crystalline properties of the resulting molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of 1-bromo-4-octylbenzene, with a particular focus on its relevance to drug discovery and materials science.
Physicochemical Properties
1-Bromo-4-octylbenzene is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 51554-93-9 | [2] |
| Molecular Formula | C₁₄H₂₁Br | [2] |
| Molecular Weight | 269.22 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 125 °C at 1 mmHg | |
| Density | 1.13 g/cm³ | [3] |
| Refractive Index | 1.512 |
Synthesis of 1-Bromo-4-octylbenzene
A common and efficient method for the synthesis of 1-bromo-4-octylbenzene involves a two-step process starting from bromobenzene: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach allows for the introduction of the octyl chain at the para position with good selectivity.
Step 1: Friedel-Crafts Acylation of Bromobenzene
The first step is the Friedel-Crafts acylation of bromobenzene with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The bromine atom is an ortho-, para-director, and due to steric hindrance, the para-substituted product, 4-bromo-1-octanoylbenzene, is the major product.
Caption: Friedel-Crafts acylation of bromobenzene.
Experimental Protocol: Synthesis of 4-Bromo-1-octanoylbenzene
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To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add octanoyl chloride (1 equivalent) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to yield 4-bromo-1-octanoylbenzene.
Step 2: Reduction of 4-Bromo-1-octanoylbenzene
The second step involves the reduction of the carbonyl group of 4-bromo-1-octanoylbenzene to a methylene group. This can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most common.[4][5]
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Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[1]
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Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at elevated temperatures.[4]
Caption: Reduction to form 1-Bromo-4-octylbenzene.
Experimental Protocol: Clemmensen Reduction of 4-Bromo-1-octanoylbenzene
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Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
Add the amalgamated zinc, concentrated hydrochloric acid, and 4-bromo-1-octanoylbenzene to a round-bottom flask.
-
Heat the mixture under reflux for several hours.
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After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by vacuum distillation to obtain 1-bromo-4-octylbenzene.
Spectroscopic Characterization
The structure of 1-bromo-4-octylbenzene can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of similar compounds.[6][7][8]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Benzylic protons (-CH₂-Ar): A triplet around δ 2.5-2.6 ppm. - Alkyl chain protons: Multiplets between δ 0.8-1.6 ppm. - Terminal methyl protons (-CH₃): A triplet around δ 0.8-0.9 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon attached to bromine will be shifted upfield. - Alkyl chain carbons: Signals in the aliphatic region (δ 14-36 ppm). |
| IR Spectroscopy | - C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1600 and 1480 cm⁻¹. - C-Br stretching: A strong absorption in the fingerprint region (around 500-600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, characteristic of a bromine-containing compound. - A prominent fragment ion corresponding to the loss of the octyl chain (benzylic cleavage). |
Applications in Research and Development
Intermediate in Organic Synthesis
The bromine atom in 1-bromo-4-octylbenzene makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors.
Caption: Cross-coupling reactions of 1-Bromo-4-octylbenzene.
Building Block for Liquid Crystals
The elongated, rod-like structure of molecules derived from 1-bromo-4-octylbenzene makes them suitable candidates for liquid crystal materials.[10] The octyl chain contributes to the necessary anisotropic properties, while the aromatic core can be extended and functionalized through reactions at the bromine position. These liquid crystals are essential components in display technologies, such as liquid crystal displays (LCDs).
Precursor in Drug Discovery
In the pharmaceutical industry, aryl halides are crucial intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9] While specific examples of drugs derived directly from 1-bromo-4-octylbenzene are not widely reported, its structural motif is present in various classes of therapeutic agents. The 4-alkoxyphenyl group is a common feature in many biologically active molecules. The ability to introduce diverse substituents onto the aromatic ring via the bromo group allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of novel antihypertensive agents has been a significant area of research in medicinal chemistry.[6]
Safety and Handling
1-Bromo-4-octylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-Bromo-4-octylbenzene is a valuable and versatile chemical intermediate with significant applications in both materials science and as a potential building block in drug discovery. Its synthesis is well-established, and its reactivity, particularly in cross-coupling reactions, allows for the creation of a wide range of functionalized molecules. For researchers and scientists, a thorough understanding of the properties and reactivity of this compound is essential for its effective utilization in the development of novel materials and therapeutic agents.
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